molecular formula C16H16N2OS B11478773 4-(3-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

4-(3-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11478773
M. Wt: 284.4 g/mol
InChI Key: DYRUJTNUGNTRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines a pyridine ring with a hexahydrobenzothieno pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and subject it to a series of reactions, including cyclization and functional group transformations. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine-based structure and are studied for their biological activities.

    Benzothiophene derivatives: These compounds have a benzothiophene core and are explored for their potential in various applications, including pharmaceuticals and materials science.

Uniqueness

4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its specific combination of a pyridine ring with a hexahydrobenzothieno pyridine moiety. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H16N2OS

Molecular Weight

284.4 g/mol

IUPAC Name

4-pyridin-3-yl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C16H16N2OS/c19-14-8-12(10-4-3-7-17-9-10)15-11-5-1-2-6-13(11)20-16(15)18-14/h3-4,7,9,12H,1-2,5-6,8H2,(H,18,19)

InChI Key

DYRUJTNUGNTRKT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=O)CC3C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.